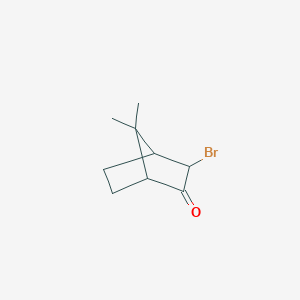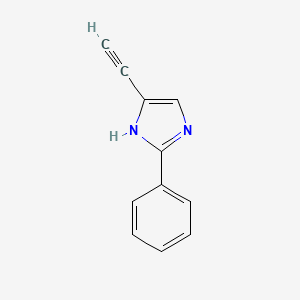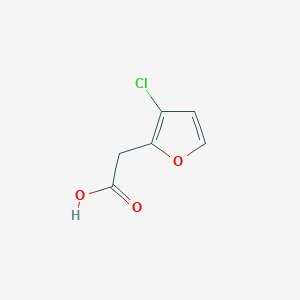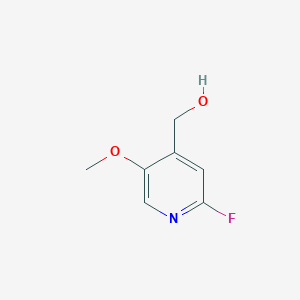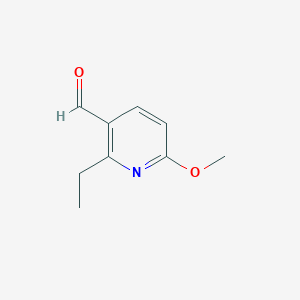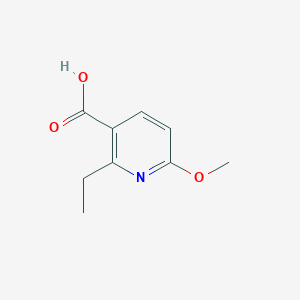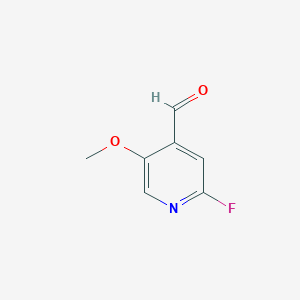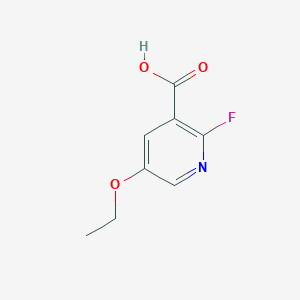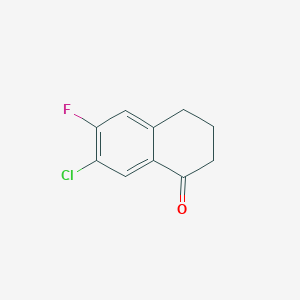
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a colorless crystalline solid with a molecular weight of 201.55 g/mol. It is an organic compound with a unique structure consisting of a seven-membered ring, containing six carbon atoms and one nitrogen atom, and two hydrogens attached to the ring. The compound is of interest to scientists due to its potential for use in a variety of applications. Synthesis of this compound is relatively straightforward, and its unique structure makes it attractive for a variety of research applications.
科学研究应用
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is of interest to scientists due to its potential for use in a variety of research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of certain drugs. It has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs and in the synthesis of nucleotides. In addition, it has been used as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
作用机制
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2C19, dihydrofolate reductase, and topoisomerase II. In addition, it has been shown to inhibit the growth of certain tumor cell lines.
实验室实验的优点和局限性
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it attractive for a variety of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and other compounds on the body.
The main limitation of this compound is its potential toxicity. It has been shown to be toxic to certain cell lines, and should be used with caution in laboratory experiments.
未来方向
There are a variety of potential future directions for research involving 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to further investigate its potential toxicity and its effects on different cell lines. Additionally, further research could be done to explore its potential for use in drug development, as well as its potential for use as a diagnostic tool. Additionally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds. Finally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds.
合成方法
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized through a two-step process involving the reaction of 1,2-dichloro-4-fluoro-benzene with sodium hydroxide to form the intermediate 1,2-dichloro-3,4-dihydronaphthalen-1(2H)-one, followed by the reaction of the intermediate with chlorine gas to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0°C. The reaction is complete after 1-2 hours.
属性
IUPAC Name |
7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHGZGQWUYGBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

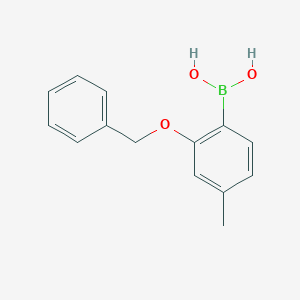

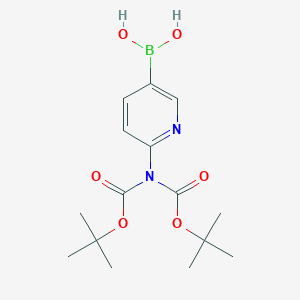
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)

